molecular formula C16H22N2O5 B13661894 N-alpha-Z-L-asparagine tert-butyl ester

N-alpha-Z-L-asparagine tert-butyl ester

Cat. No.: B13661894
M. Wt: 322.36 g/mol
InChI Key: CHLOOSRSKMKBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-asparagine tert-butyl ester typically involves the protection of the amino group of L-asparagine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods: In industrial settings, the production of Z-L-asparagine tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Z-L-asparagine tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Z-L-asparagine tert-butyl ester is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative. It helps in the stepwise construction of peptides by preventing unwanted side reactions .

Biology and Medicine: In biological research, this compound is used to synthesize peptides and proteins for studying their structure and function. It is also employed in the development of peptide-based drugs .

Industry: In the pharmaceutical industry, Z-L-asparagine tert-butyl ester is used in the synthesis of therapeutic peptides and proteins. It is also utilized in the production of peptide-based diagnostic agents .

Mechanism of Action

The primary function of Z-L-asparagine tert-butyl ester in peptide synthesis is to protect the amino group of L-asparagine during the coupling reactions. The benzyloxycarbonyl group prevents unwanted reactions at the amino site, while the tert-butyl ester protects the carboxyl group. These protective groups are removed at the final stages of synthesis to yield the desired peptide .

Comparison with Similar Compounds

  • Z-L-glutamine tert-butyl ester
  • Z-L-serine tert-butyl ester
  • Z-L-threonine tert-butyl ester

Comparison: While all these compounds serve as protected amino acid derivatives in peptide synthesis, Z-L-asparagine tert-butyl ester is unique in its specific application for protecting L-asparagine. The choice of protective groups and the specific amino acid being protected can influence the overall efficiency and yield of the peptide synthesis process .

Properties

IUPAC Name

tert-butyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLOOSRSKMKBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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